molecular formula C14H21N3O2 B2782411 1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one CAS No. 2034307-74-7

1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one

Cat. No.: B2782411
CAS No.: 2034307-74-7
M. Wt: 263.341
InChI Key: AVWLJWWMNMOJAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one is a useful research compound. Its molecular formula is C14H21N3O2 and its molecular weight is 263.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one is a novel synthetic molecule that has garnered attention due to its potential biological activities. This compound features a unique structural configuration, combining a pyrrolidine ring with a pyrazole moiety, which is known for its diverse pharmacological properties. This article delves into the biological activities associated with this compound, highlighting its therapeutic potential based on existing research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H16N2O2\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{2}

This structure includes:

  • Pyrrolidine ring : A five-membered ring containing nitrogen, contributing to the compound's basicity and potential interactions with biological targets.
  • Pyrazole moiety : Known for various biological activities, including anti-inflammatory and anticancer properties.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit several pharmacological activities:

1. Antitumor Activity

Pyrazole derivatives are recognized for their ability to inhibit cancer cell proliferation. Studies have shown that specific pyrazole compounds can effectively target cancer pathways, such as:

  • Inhibition of BRAF(V600E) : A mutation commonly associated with melanoma.
  • Targeting EGFR and Aurora-A kinase : Essential for cell cycle regulation and tumor growth.

A study demonstrated that certain synthesized pyrazoles exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), particularly in combination with doxorubicin, enhancing therapeutic efficacy while reducing side effects .

2. Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of pyrazole derivatives. These compounds can modulate inflammatory pathways, potentially providing relief in conditions like arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been documented. For instance, certain pyrazoles demonstrated effectiveness against various bacterial strains, suggesting their use as potential antibiotics .

Case Studies

Several studies have investigated the biological activity of related compounds:

Study Compound Activity Findings
Umesha et al. (2017)Pyrazole derivativesAntitumorIdentified synergistic effects with doxorubicin in breast cancer cell lines .
Parish et al. (1984)Diaryl-pyrazolesAntifungalEvaluated antifungal activity against several phytopathogenic fungi .
MDPI Study (2022)Dipyrazole derivativesAntitumorShowed inhibitory activity against various cancer cell lines .

The precise mechanism by which This compound exerts its biological effects requires further elucidation. However, it is hypothesized that:

  • The pyrrolidine ring may interact with G-protein coupled receptors (GPCRs), modulating signaling pathways critical for cell survival and proliferation.
  • The pyrazole moiety may act as a competitive inhibitor for key enzymes involved in tumor growth and inflammation.

Properties

IUPAC Name

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-pyrazol-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-11(17-7-2-6-15-17)14(18)16-8-5-13(9-16)19-10-12-3-4-12/h2,6-7,11-13H,3-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWLJWWMNMOJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)OCC2CC2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.